N-(3-ethyl-4-oxo-3,4-dihydro-7-quinazolinyl)-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-(3-ethyl-4-oxo-3,4-dihydro-7-quinazolinyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10381118 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that certain derivatives of quinazolin-4(3H)-ones, which are structurally related to N-(3-ethyl-4-oxo-3,4-dihydro-7-quinazolinyl)-2-(trifluoromethyl)benzamide, exhibit selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII. These compounds, including trifluoromethyl derivatives, have been identified as potent inhibitors, demonstrating significant potential in anticancer therapy (Bozdağ et al., 2017).
Antibacterial and Antifungal Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy. Studies have found that certain compounds within this class display potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus. This highlights their potential as lead compounds in the development of new antimicrobial agents (Mohamed et al., 2010).
Synthetic Methodologies
Research into the reactivity of quinazolinone derivatives has led to the development of new synthetic methodologies for constructing complex heterocyclic systems. These methodologies enable the efficient synthesis of quinazolinones and their derivatives, providing valuable tools for medicinal chemistry and organic synthesis (Chern et al., 1988).
Antiviral Activities
Some quinazolin-4(3H)-one derivatives have been investigated for their antiviral properties, particularly against respiratory and biodefense viruses. Novel synthetic approaches have led to compounds that exhibit inhibitory activity against various strains of influenza A, highlighting the potential of quinazolinones in antiviral drug development (Selvam et al., 2007).
Analgesic Activity
Research on quinazolinone derivatives has also explored their potential as analgesic agents. Some newly synthesized compounds have demonstrated significant analgesic activity, suggesting their utility in pain management (Saad et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-ethyl-4-oxoquinazolin-7-yl)-2-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-24-10-22-15-9-11(7-8-13(15)17(24)26)23-16(25)12-5-3-4-6-14(12)18(19,20)21/h3-10H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZNAWTWKPATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.